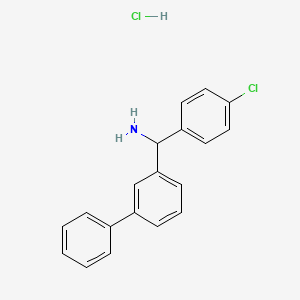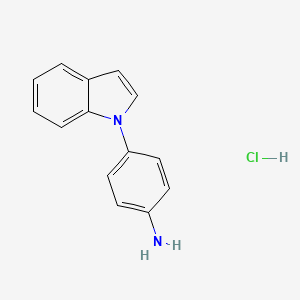
4-(Indol-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Indol-1-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1431963-41-5 . It has a molecular weight of 244.72 and its IUPAC name is 4-(1H-indol-1-yl)aniline hydrochloride . It’s a useful research chemical .
Synthesis Analysis
The synthesis of indole derivatives, such as “4-(Indol-1-yl)aniline hydrochloride”, is a topic of ongoing research . Many methods start from ortho-substituted anilines, but more general approaches start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis
The InChI code for “4-(Indol-1-yl)aniline hydrochloride” is 1S/C14H12N2.ClH/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16;/h1-10H,15H2;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(Indol-1-yl)aniline hydrochloride” has a molecular weight of 244.72 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis of Biologically Active Compounds
4-(Indol-1-yl)aniline hydrochloride plays a crucial role in the synthesis of biologically active compounds. Zhao et al. (2016) describe its use in synthesizing 5-substituted indol-2,3-dione, a significant intermediate in many biologically active compounds. This derivative has applications in antitumor, antibacterial, antifungal, and anti-HIV activities, highlighting its importance in pharmaceutical research (Zhao, Wang, Xu, Wu, Wang, & Xu, 2016).
Urease Inhibition
Research by Nazir et al. (2018) demonstrates the transformation of 4-(1H-indol-3-yl)butanoic acid, a related compound, into novel indole-based oxadiazole scaffolds. These scaffolds exhibit potent in vitro inhibitory potential against urease enzyme, suggesting applications in addressing diseases related to urease activity (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Antimicrobial Applications
Shaikh and Debebe (2020) synthesized new N-substituted indole derivatives, showcasing the antimicrobial potential of compounds derived from 4-(Indol-1-yl)aniline hydrochloride. Their research found that one of these compounds exhibited higher inhibition than the standard drug chloramphenicol against certain bacteria and fungi (Shaikh & Debebe, 2020).
Antioxidant Activity
Naik, Kumar, and Harini (2011) explored the synthesis of indole-3-acetic acid analogues, utilizing 4-(Indol-1-yl)aniline hydrochloride as a starting material. These analogues exhibited significant antioxidant activities, highlighting another potential application in therapeutic and pharmaceutical industries (Naik, Kumar, & Harini, 2011).
Catalysis and Organic Synthesis
Shelke and Kumar (2017) studied the Sc(OTf)3-catalyzed oligomerization of indoles, where derivatives of 4-(Indol-1-yl)aniline hydrochloride were used. This research contributes to the field of organic synthesis, particularly in the synthesis of indole oligomers, which are valuable in various synthetic applications (Shelke & Kumar, 2017).
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . Therefore, the future directions for “4-(Indol-1-yl)aniline hydrochloride” could involve further exploration of its biological activities and development of new synthesis methods.
properties
IUPAC Name |
4-indol-1-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16;/h1-10H,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGDFUPLIFKNGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Indol-1-yl)aniline hydrochloride | |
CAS RN |
1431963-41-5 |
Source


|
| Record name | 4-(1H-indol-1-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

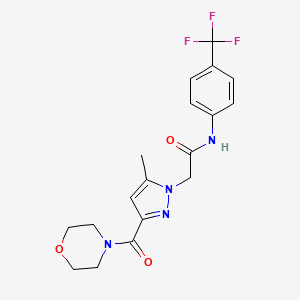
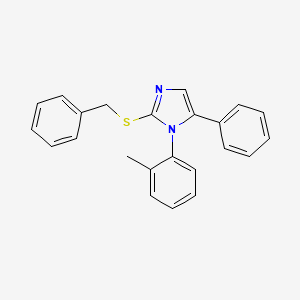
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2367551.png)
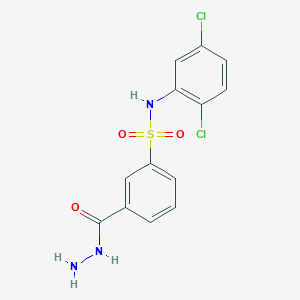
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367555.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2367556.png)
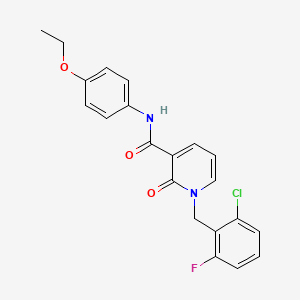
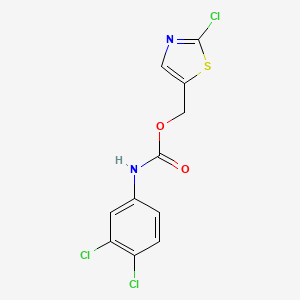
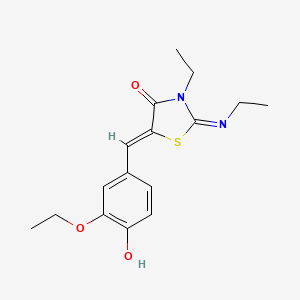
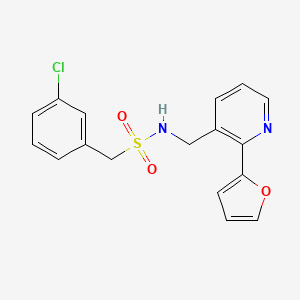
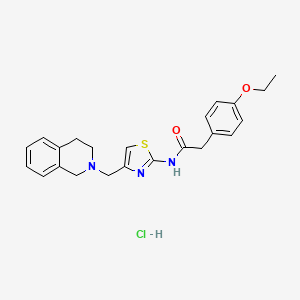
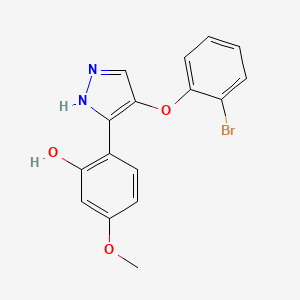
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)
